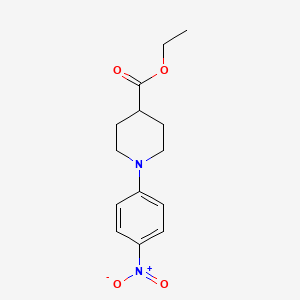

1-(4-nitrofenil)piperidin-4-carboxilato de etilo

Descripción general

Descripción

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound features a piperidine ring, which is a common structural motif in many bioactive molecules, and a nitrophenyl group, which can be involved in various chemical reactions.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, ethyl 4-piperidinecarboxylate, a closely related compound, was synthesized from isonicotinic acid through esterification and hydrogenation processes, with the Pd/C catalyst being reusable up to 10 times . Another synthesis approach for a related compound, ethyl 2-(4-nitrophenyl)-3,4-disubstituted thiophene-5-carboxylates, involved the condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds using sodium ethoxide in refluxing ethanol . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of a thiopiperidine derivative revealed the piperidine ring adopting an envelope conformation, with various substituents including a nitromethyl group and an ethoxycarbonyl group . Similarly, the crystal structure of another compound showed a six-membered ring adopting a boat conformation . These studies provide valuable information on the conformational preferences of the piperidine ring and the orientation of substituents, which are relevant for understanding the molecular structure of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate.

Chemical Reactions Analysis

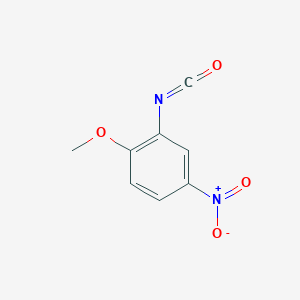

The nitro group in the 4-nitrophenyl moiety is a versatile functional group that can undergo various chemical reactions. It can participate in hydrogen bonding and π-π interactions, which are significant in chiral resolution processes . The presence of the ethyl ester group also suggests that the compound could undergo hydrolysis, transesterification, or other reactions typical of esters. The chemical reactivity of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate would likely be influenced by these functional groups.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate are not detailed in the provided papers, the properties of related compounds can offer some insights. For instance, the chiral resolution of enantiomers of a related piperidine compound was achieved using a Chiralpak IA column, with the detection limits and quantitation ranging from 1.0–3.5 and 11.1–35.6 µg mL⁻¹, respectively . These findings suggest that chromatographic techniques could be employed to analyze the physical properties of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, such as its optical purity and enantiomeric excess.

Aplicaciones Científicas De Investigación

He realizado varias búsquedas para encontrar información detallada sobre aplicaciones específicas de investigación científica del 1-(4-nitrofenil)piperidin-4-carboxilato de etilo. Sin embargo, los datos disponibles de los resultados de la búsqueda no proporcionan suficiente detalle para cubrir seis u ocho aplicaciones únicas como se solicitó.

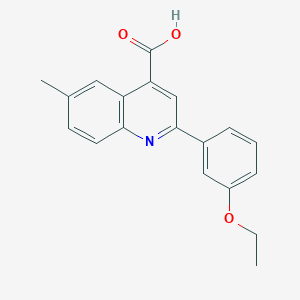

Síntesis de derivados de quinolin-2(1H)-ona

Síntesis de análogos de milrinona

Propiedades

IUPAC Name |

ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(18)19/h3-6,11H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEIOUCEYOYBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383861 | |

| Record name | ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216985-30-7 | |

| Record name | ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

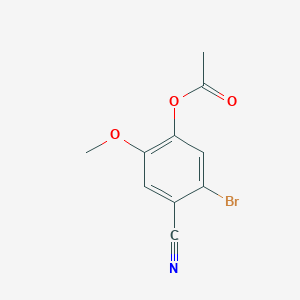

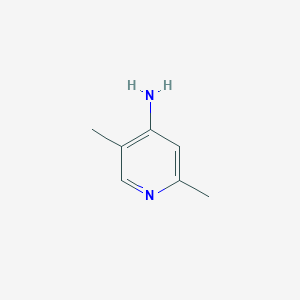

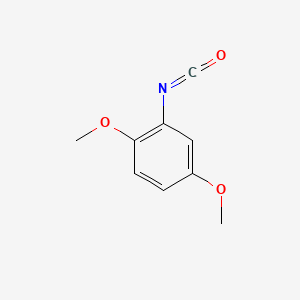

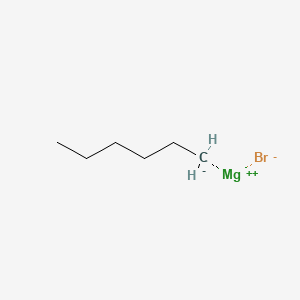

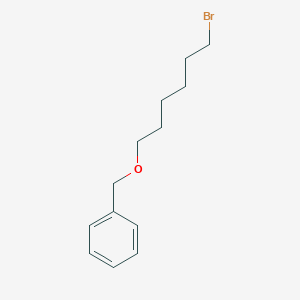

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)